molecular formula C19H18FN3O4 B2897303 13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-14-2

13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2897303
CAS No.: 897623-14-2
M. Wt: 371.368
InChI Key: KLRHCGMCXQQKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex heterocyclic compound. It features a unique fusion of furo, pyrido, and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmaceutical research. The presence of a fluorophenyl group adds to its potential biological activity, making it a candidate for various therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to changes in cell behavior .

Result of Action

The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism. This can lead to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a fluorophenyl-substituted pyrimidine derivative with a butyl-substituted furan compound under acidic or basic conditions to facilitate cyclization and formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-2-3-7-23-16-15(17(24)22-19(23)26)13(10-5-4-6-11(20)8-10)14-12(21-16)9-27-18(14)25/h4-6,8,13,21H,2-3,7,9H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRHCGMCXQQKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.